Aripiprazole-d8 (butyl-d8)
Aripiprazole-d8 (butyl-d8)
Aripiprazole-d8 is intended for use as an internal standard for the quantification of aripiprazole by GC- or LC-MS. Aripiprazole is an atypical antipsychotic. It is a partial agonist at dopamine D2, D2L, and D3 receptors (Kis = 3.3, 0.74, 9.7 nM, respectively), a partial agonist of the serotonin (5-HT) receptor subtype 5-HT1A (Ki = 5.6 nM), and an inverse agonist of 5-HT2B receptors (Ki = 0.36 nM). It is functionally selective at the dopamine D2 receptor with cell-type- and function-selective activities. Aripiprazole inhibits disruptions in prepulse inhibition induced by phencyclidine in mice when administered at doses of 5 and 10 mg/kg. Formulations containing aripiprazole have been used in the treatment of schizophrenia, bipolar mania or mixed episodes, and Tourette’s disorder.
A deuterated version of Aripiprazole, a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity.
A deuterated version of Aripiprazole, a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity.
Brand Name:
Vulcanchem
CAS No.:
1089115-04-7
VCID:
VC20800569
InChI:
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
SMILES:
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula:
C23H27Cl2N3O2
Molecular Weight:
456.4 g/mol
Aripiprazole-d8 (butyl-d8)
CAS No.: 1089115-04-7
Cat. No.: VC20800569
Molecular Formula: C23H27Cl2N3O2
Molecular Weight: 456.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Aripiprazole-d8 is intended for use as an internal standard for the quantification of aripiprazole by GC- or LC-MS. Aripiprazole is an atypical antipsychotic. It is a partial agonist at dopamine D2, D2L, and D3 receptors (Kis = 3.3, 0.74, 9.7 nM, respectively), a partial agonist of the serotonin (5-HT) receptor subtype 5-HT1A (Ki = 5.6 nM), and an inverse agonist of 5-HT2B receptors (Ki = 0.36 nM). It is functionally selective at the dopamine D2 receptor with cell-type- and function-selective activities. Aripiprazole inhibits disruptions in prepulse inhibition induced by phencyclidine in mice when administered at doses of 5 and 10 mg/kg. Formulations containing aripiprazole have been used in the treatment of schizophrenia, bipolar mania or mixed episodes, and Tourette’s disorder. A deuterated version of Aripiprazole, a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity. |
|---|---|
| CAS No. | 1089115-04-7 |
| Molecular Formula | C23H27Cl2N3O2 |
| Molecular Weight | 456.4 g/mol |
| IUPAC Name | 7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |
| Standard InChI Key | CEUORZQYGODEFX-BQLKVSHCSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
| SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
| Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator